4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile
Overview
Description
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile is a compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzonitrile group attached to the imidazole ring, which is further substituted with two phenyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets such as adrenergic receptors, aldose reductase, and ampk .
Mode of Action
It’s known that the compound can act as a fluorescent labeling agent . It can be used for the labeling of amines and has been successfully applied in the high-performance liquid chromatography determination of excitatory amines .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those related to adrenergic signaling, aldose reduction, and ampk activation .
Result of Action
It has been suggested that the compound shows a remarkable binding affinity at the active site of the receptor with a binding energy of -97 kcal/mol, indicating high affinity at the active site of the receptor .
Action Environment
It’s known that the compound is a solid at 20°c and has a melting point of 258°c . This suggests that the compound may be stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of chemiluminescence. It acts as a chemiluminescence enhancer, interacting with enzymes such as horseradish peroxidase (HRP) and substrates like luminol . The compound enhances the chemiluminescent signal, making it useful in various assays and detection methods. Additionally, it has been shown to interact with proteins and other biomolecules, facilitating the study of enzyme kinetics and protein-protein interactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . For instance, it has been observed to impact the expression of genes involved in oxidative stress and apoptosis, thereby influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions . This compound has been shown to inhibit lactate dehydrogenase (LDH) by binding to its active site, thereby affecting cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in experiments. Over time, the compound may undergo degradation, leading to changes in its biochemical properties . Long-term studies have indicated that it remains stable under specific storage conditions but may degrade when exposed to light or extreme
Preparation Methods
The synthesis of 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile typically involves a one-pot condensation reaction. A common synthetic route includes the reaction of benzil, ammonium acetate, and a suitable aldehyde in the presence of glacial acetic acid . The reaction conditions often require heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile can be compared with other similar compounds, such as:
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol:
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: This derivative contains a benzoyl chloride group, making it useful as a fluorescent labeling reagent.
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZFYOJDPVGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477551 | |
Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29898-72-4 | |
Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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